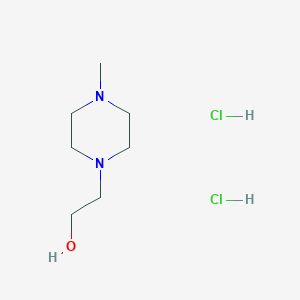
2-(4-Methylpiperazin-1-yl)ethanol diHCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylpiperazin-1-yl)ethanol diHCl is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine and its derivatives are widely used in medicinal chemistry due to their diverse pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)ethanol diHCl typically involves the reaction of 4-methylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide. The product is then purified and converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylpiperazin-1-yl)ethanol diHCl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atoms in the piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the piperazine ring .
Applications De Recherche Scientifique
2-(4-Methylpiperazin-1-yl)ethanol diHCl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other piperazine derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It serves as a building block for the development of pharmaceutical drugs with anxiolytic, antiviral, and anticancer properties.
Industry: It is used in the production of corrosion inhibitors, surfactants, and synthetic fibers.
Mécanisme D'action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)ethanol diHCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in specific physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Hydroxyethyl)piperazine: Similar structure but lacks the methyl group.
4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride: Contains a benzoic acid moiety instead of the hydroxyethyl group.
Uniqueness
2-(4-Methylpiperazin-1-yl)ethanol diHCl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and hydroxyethyl groups enhances its solubility and reactivity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C7H18Cl2N2O |
|---|---|
Poids moléculaire |
217.13 g/mol |
Nom IUPAC |
2-(4-methylpiperazin-1-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-8-2-4-9(5-3-8)6-7-10;;/h10H,2-7H2,1H3;2*1H |
Clé InChI |
HXCPDXDIPCULNJ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCO.Cl.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














